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Introduction

T-1105, a pyrazinecarboxamide derivative, is a novel antiviral agent that has demonstrated
broad-spectrum activity against various RNA viruses. It is a structural analogue of Favipiravir
(T-705), from which it differs by the absence of a fluorine atom at the 6th position of the
pyrazine ring.[1][2] T-1105 was discovered by Toyama Chemical Co., Ltd. (now part of
FUJIFILM Corporation) during a screening for anti-influenza virus compounds.[3] Like its
fluorinated counterpart, T-1105 is a prodrug that requires intracellular conversion to its active
form, T-1105-ribofuranosyl-5'-triphosphate (T-1105-RTP), to exert its antiviral effect.[2][4] This
active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase
(RdRp), leading to the termination of viral RNA synthesis.[2]

This technical guide provides a comprehensive overview of the current knowledge on the
pharmacokinetics and bioavailability of T-1105, drawing from available preclinical data. Due to
the limited amount of publicly accessible quantitative pharmacokinetic data for T-1105, this
guide also includes comparative information on its well-studied analogue, T-705, to provide a
relevant context for researchers.

Pharmacokinetics

The study of T-1105's pharmacokinetics is crucial for understanding its absorption, distribution,
metabolism, and excretion (ADME) profile, which collectively determine its therapeutic efficacy
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and safety. While comprehensive clinical pharmacokinetic data for T-1105 is not yet available in
the public domain, preclinical studies, particularly in a porcine model, have provided initial
insights into its in vivo behavior.

Data Presentation

Due to the scarcity of published quantitative pharmacokinetic parameters for T-1105, a detailed
comparative table with its analogue, T-705, is not feasible. However, the available qualitative
and semi-quantitative data from a key preclinical study are summarized below.

Table 1. Summary of In Vivo Pharmacokinetic Data for T-1105 in a Porcine Model
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Note: Specific quantitative values for Cmax (maximum plasma concentration), Tmax (time to
reach Cmax), AUC (area under the concentration-time curve), and elimination half-life for T-
1105 are not available in the cited literature.

Bioavailability

The oral bioavailability of a drug is a critical determinant of its clinical utility. The available
evidence strongly suggests that T-1105 possesses good oral bioavailability. In a study involving
pigs challenged with FMDV, oral administration of T-1105 provided complete protection against
the disease.[4] The absence of detectable infectious virus and viral genetic material in the
serum of treated animals indicates that T-1105 was absorbed into the systemic circulation to an
extent sufficient to exert a robust antiviral effect.[4]

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of T-1105 are limited in publicly
accessible literature. However, the methodology from the key in vivo efficacy study in pigs
provides a framework for understanding how its oral bioavailability and antiviral activity were
assessed.

In Vivo Efficacy and Oral Bioavailability Assessment in a
Porcine Model for FMDV

e Animal Model: Domestic pigs.[4]
 Virus Challenge: Inoculation with a porcinophilic FMDV serotype O, topotype CATHAY.[4]
e Drug Formulation and Administration: T-1105 was administered orally.[4]

e Dosing Regimen: 200 mg/kg of body weight, administered twice daily for 6 days. The first
dose was given either 1 hour before or 6 hours after virus inoculation.[4]

o Sample Collection: Serum, oral and nasal discharges, and tissues were collected 48 hours
after virus inoculation.[4]

e Analytical Methods:
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o Viral Load Assessment: Detection of infectious FMDV and FMDV-specific genes in
collected samples.[4]

o Clinical Assessment: Monitoring for clinical signs of FMD.[4]

Mandatory Visualization
Signaling Pathways and Experimental Workflows

The mechanism of action of T-1105 involves its intracellular conversion to an active form that
inhibits the viral RNA polymerase. The experimental workflow for the in vivo pig study
demonstrates the process of evaluating its oral efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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